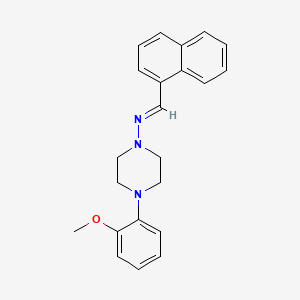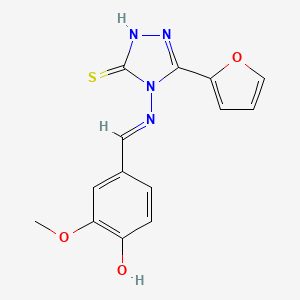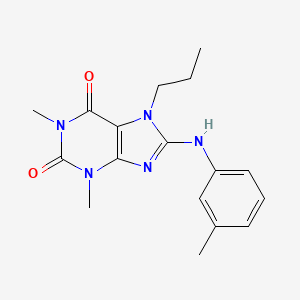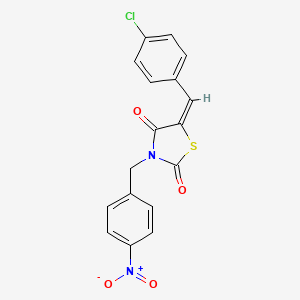![molecular formula C12H9F2NOS2 B15078898 N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide](/img/structure/B15078898.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide is a chemical compound that features a thiophene ring and a difluoromethylsulfanyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Difluoromethylsulfanyl Group:
Coupling Reactions: The final step involves coupling the thiophene ring with the difluoromethylsulfanyl-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes and
Propriétés
Formule moléculaire |
C12H9F2NOS2 |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
N-[4-(difluoromethylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9F2NOS2/c13-12(14)18-9-5-3-8(4-6-9)15-11(16)10-2-1-7-17-10/h1-7,12H,(H,15,16) |
Clé InChI |
CXZXVWWYLIMKCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078834.png)

![(2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B15078844.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B15078850.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)
![2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B15078889.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078909.png)

